molecular formula C8H5FN2O3 B1343667 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid CAS No. 885521-93-7

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid

Cat. No.: B1343667
CAS No.: 885521-93-7
M. Wt: 196.13 g/mol
InChI Key: AQSFGIFQEGSOPI-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and stability.

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes or transporters.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in cell signaling and gene expression following prolonged exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of indazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indazole derivatives have been shown to be transported by organic anion transporters, which can influence their distribution in tissues . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been observed to localize to the nucleus, where they can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid typically involves the introduction of a fluorine atom into the indazole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 6-Fluoro-3-oxo-1H-indazole-4-carboxylic acid.

    Reduction: Formation of 6-Fluoro-3-hydroxy-1H-indazole-4-methanol or 6-Fluoro-3-hydroxy-1H-indazole-4-aldehyde.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

    6-Fluoro-1H-indazole-4-carboxylic acid: Lacks the hydroxyl group, which may affect its biological activity and solubility.

    3-Hydroxy-1H-indazole-4-carboxylic acid: Lacks the fluorine atom, which may result in lower stability and biological activity.

    6-Fluoro-3-methoxy-1H-indazole-4-carboxylic acid: The methoxy group can alter the compound’s electronic properties and reactivity.

Uniqueness: 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination can enhance its biological activity, stability, and ability to interact with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFGIFQEGSOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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